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Compound of Interest

Compound Name: Amlodipine Dimethyl Ester

Cat. No.: B1664911 Get Quote

An In-depth Examination for Researchers and Drug Development Professionals

Introduction
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed

therapeutic agent for the management of hypertension and angina.[1] The synthesis and

manufacturing of amlodipine besylate, the commercially available salt form, can lead to the

formation of several process-related impurities. Regulatory bodies worldwide mandate the

identification, characterization, and control of these impurities to ensure the safety and efficacy

of the final drug product. One such critical impurity is Amlodipine Dimethyl Ester, designated

as Amlodipine EP Impurity F.[2] This technical guide provides a comprehensive overview of

Amlodipine Dimethyl Ester, including its chemical identity, synthesis, detailed spectroscopic

characterization, and analytical methodologies for its control.

Chemical Identity and Physicochemical Properties
Amlodipine Dimethyl Ester is a close structural analog of amlodipine, differing by the

presence of a methyl ester group at the 5-position of the dihydropyridine ring, whereas

amlodipine possesses an ethyl ester at this position.
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Property Value Source

Chemical Name

2-[(2-Aminoethoxy)methyl]-4-

(2-chlorophenyl)-1,4-dihydro-6-

methyl-3,5-pyridinedicarboxylic

Acid 3,5-dimethyl Ester

[3]

Synonyms

Amlodipine EP Impurity F,

Amlodipine Related

Compound F

[2]

CAS Number 140171-66-0 [3]

Molecular Formula C₁₉H₂₃ClN₂O₅ [3]

Molecular Weight 394.85 g/mol [3]

Synthesis of Amlodipine Dimethyl Ester
The formation of Amlodipine Dimethyl Ester as an impurity is primarily associated with the

Hantzsch pyridine synthesis, a common method for constructing the dihydropyridine ring of

amlodipine.[1] The synthesis of amlodipine itself involves the condensation of 2-

chlorobenzaldehyde, a β-ketoester with a protected aminoethoxy side chain, and an enamine.

Transesterification or the use of methyl acetoacetate instead of ethyl acetoacetate in the

presence of a methylating agent during the synthesis can lead to the formation of the dimethyl

ester impurity.

A plausible synthetic route for Amlodipine Dimethyl Ester involves a one-pot condensation

reaction analogous to the Hantzsch synthesis of amlodipine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/229409496_Spectroscopic_and_theoretical_study_of_amlodipine_besylate
https://veeprho.com/impurities/amlodipine-ep-impurity-f/
https://www.researchgate.net/publication/229409496_Spectroscopic_and_theoretical_study_of_amlodipine_besylate
https://www.researchgate.net/publication/229409496_Spectroscopic_and_theoretical_study_of_amlodipine_besylate
https://www.researchgate.net/publication/229409496_Spectroscopic_and_theoretical_study_of_amlodipine_besylate
https://www.benchchem.com/product/b1664911?utm_src=pdf-body
https://www.benchchem.com/product/b1664911?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_CB4127875_NMR.htm
https://www.benchchem.com/product/b1664911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Hantzsch Condensation Product

2-Chlorobenzaldehyde

One-pot ReactionMethyl Acetoacetate

Methyl 4-(2-aminoethoxy)acetoacetate

Amlodipine Dimethyl Ester

Ammonia source
(e.g., NH₄OH)
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Caption: Plausible Hantzsch synthesis pathway for Amlodipine Dimethyl Ester.

Experimental Protocol: Illustrative Synthesis

The following is a generalized protocol based on the Hantzsch reaction for dihydropyridine

synthesis:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-chlorobenzaldehyde (1 equivalent) and methyl acetoacetate (2

equivalents) in a suitable solvent such as isopropanol.

Addition of Ammonia Source: Add a source of ammonia, such as ammonium hydroxide

(excess), to the reaction mixture.

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. The product may

precipitate out of the solution. If so, filter the solid and wash with a cold solvent. If not,

concentrate the solvent under reduced pressure and purify the residue.
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Purification: The crude product can be purified by column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure

Amlodipine Dimethyl Ester.

Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and structural

confirmation of Amlodipine Dimethyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for Amlodipine Dimethyl Ester is not readily available in the public

domain, the expected chemical shifts can be inferred by comparing the known spectra of

amlodipine with the structural differences.[4][5]

Expected ¹H NMR Spectral Features:

Aromatic Protons: Multiplets in the range of 7.0-7.5 ppm corresponding to the protons of the

2-chlorophenyl group.

NH Proton: A broad singlet around 5.5-6.0 ppm, characteristic of the dihydropyridine ring

nitrogen proton.

C4-H Proton: A singlet around 5.3-5.4 ppm.

-OCH₂- Protons: A multiplet corresponding to the methylene protons of the aminoethoxy side

chain.

-CH₂-N Protons: A multiplet for the methylene protons adjacent to the amino group.

-OCH₃ Protons: Two distinct singlets for the two methyl ester groups, expected to be around

3.5-3.7 ppm.

C6-CH₃ Proton: A singlet for the methyl group at the 6-position of the dihydropyridine ring,

typically around 2.3 ppm.

Expected ¹³C NMR Spectral Features:
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Carbonyl Carbons: Resonances for the two ester carbonyl carbons in the range of 165-170

ppm.

Aromatic Carbons: Signals for the carbons of the 2-chlorophenyl ring between 125-150 ppm.

Dihydropyridine Ring Carbons: Peaks corresponding to the sp² and sp³ hybridized carbons

of the dihydropyridine ring.

-OCH₃ Carbons: Resonances for the two methyl ester carbons around 50-55 ppm.

Side Chain Carbons: Signals for the methylene carbons of the aminoethoxy side chain.

C6-CH₃ Carbon: A peak for the methyl carbon at the 6-position.

Infrared (IR) Spectroscopy
The IR spectrum of Amlodipine Dimethyl Ester is expected to show characteristic absorption

bands for its functional groups. The data can be extrapolated from the known IR spectrum of

amlodipine.[6][7]

Wavenumber (cm⁻¹)
(Expected)

Functional Group Vibrational Mode

3300 - 3400 N-H Stretching

3100 - 3200 N-H (amine) Stretching

2850 - 3000 C-H (aliphatic) Stretching

~1700 C=O (ester) Stretching

~1650 C=C (dihydropyridine) Stretching

~1200 C-O (ester) Stretching

~750 C-Cl Stretching

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of Amlodipine Dimethyl Ester.
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Expected Mass Spectral Data:

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound

(m/z 394.13) with a characteristic isotopic pattern for a chlorine-containing molecule.

Major Fragment Ions: The fragmentation pattern is likely to be similar to that of amlodipine,

with key fragmentations involving the loss of the aminoethoxy side chain and cleavages

within the dihydropyridine ring.[8][9]

[M]⁺
m/z 394

Loss of
-CH₂O(CH₂)₂NH₂

- 75 Da

Cleavage of
dihydropyridine ring

Click to download full resolution via product page

Caption: A simplified representation of the expected mass fragmentation of Amlodipine
Dimethyl Ester.

Analytical Methodologies
The control of Amlodipine Dimethyl Ester as an impurity in amlodipine drug substance and

product is typically achieved using high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is generally employed for the separation

and quantification of amlodipine and its related substances, including the dimethyl ester.

Typical HPLC Method Parameters:
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Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase

A gradient or isocratic mixture of an aqueous

buffer (e.g., phosphate or acetate buffer) and an

organic modifier (e.g., acetonitrile or methanol).

[10]

Flow Rate 1.0 mL/min

Detection UV at approximately 237 nm

Column Temperature Ambient or controlled (e.g., 30 °C)

Experimental Protocol: HPLC Analysis

Standard Preparation: Prepare a stock solution of Amlodipine Dimethyl Ester reference

standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by

diluting the stock solution to known concentrations.

Sample Preparation: Accurately weigh and dissolve the amlodipine drug substance or a

crushed tablet sample in the diluent to achieve a target concentration.

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

Quantification: Identify the Amlodipine Dimethyl Ester peak in the sample chromatogram

by comparing its retention time with that of the reference standard. Calculate the

concentration of the impurity using the peak area and the calibration curve generated from

the standard solutions.

Conclusion
Amlodipine Dimethyl Ester is a significant process-related impurity in the synthesis of

amlodipine. A thorough understanding of its chemical properties, formation pathways, and

analytical control is essential for ensuring the quality, safety, and efficacy of amlodipine-

containing pharmaceuticals. This technical guide provides a foundational resource for

researchers and professionals in drug development and quality control, summarizing the key

technical aspects of this critical impurity. The provided synthetic and analytical protocols, along

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://aseestant.ceon.rs/index.php/arhfarm/article/view/49799
https://www.benchchem.com/product/b1664911?utm_src=pdf-body
https://www.benchchem.com/product/b1664911?utm_src=pdf-body
https://www.benchchem.com/product/b1664911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


with the expected spectroscopic data, serve as a valuable starting point for further investigation

and method development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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